molecular formula C18H28N2O2 B5616901 4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol

4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol

Cat. No.: B5616901
M. Wt: 304.4 g/mol
InChI Key: WXXROAURYLOVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol is a complex organic compound that features a methoxy group, a phenol group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Phenol Group Introduction: The phenol group is typically introduced through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine moiety can be reduced to form secondary amines.

Properties

IUPAC Name

4-methoxy-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-22-17-5-6-18(21)15(13-17)14-19-11-7-16(8-12-19)20-9-3-2-4-10-20/h5-6,13,16,21H,2-4,7-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXROAURYLOVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)CN2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.